molecular formula C12H17Cl2N3O6S B14114792 S-(1,2-dichlorovinyl)-glutathione;DCVG

S-(1,2-dichlorovinyl)-glutathione;DCVG

Cat. No.: B14114792
M. Wt: 402.3 g/mol
InChI Key: IXARYIJEQUJTIZ-UHFFFAOYSA-N
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Description

S-(1,2-dichlorovinyl)-glutathione is a metabolite derived from trichloroethylene, a widely used industrial solvent. This compound is formed through the conjugation of trichloroethylene with glutathione, a process that occurs in the liver. S-(1,2-dichlorovinyl)-glutathione is known for its nephrotoxic properties, meaning it can cause damage to the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,2-dichlorovinyl)-glutathione typically involves the reaction of trichloroethylene with glutathione in the presence of enzymes such as glutathione S-transferase. This reaction can be carried out under physiological conditions, with the enzyme catalyzing the conjugation process .

Industrial Production Methods

Industrial production of S-(1,2-dichlorovinyl)-glutathione is not common due to its toxic nature. it can be synthesized in laboratory settings for research purposes using standard biochemical techniques involving the use of trichloroethylene and glutathione .

Chemical Reactions Analysis

Types of Reactions

S-(1,2-dichlorovinyl)-glutathione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of S-(1,2-dichlorovinyl)-glutathione include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of S-(1,2-dichlorovinyl)-glutathione include various oxidized and reduced metabolites, which can further undergo conjugation with other biomolecules .

Scientific Research Applications

S-(1,2-dichlorovinyl)-glutathione has several scientific research applications:

Mechanism of Action

S-(1,2-dichlorovinyl)-glutathione exerts its effects primarily through its metabolism in the kidneys. It is metabolized by the enzyme cysteine conjugate β-lyase to form reactive intermediates that can cause cellular damage. These intermediates can induce oxidative stress, leading to lipid peroxidation and apoptosis in renal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(1,2-dichlorovinyl)-glutathione is unique due to its specific formation pathway involving glutathione conjugation. This pathway is crucial for detoxifying trichloroethylene, but it also leads to the formation of nephrotoxic metabolites, highlighting the dual role of glutathione in detoxification and toxicity .

Properties

Molecular Formula

C12H17Cl2N3O6S

Molecular Weight

402.3 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)

InChI Key

IXARYIJEQUJTIZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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